4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine

Description

Properties

Molecular Formula |

C9H11ClF2N4O |

|---|---|

Molecular Weight |

264.66 g/mol |

IUPAC Name |

4-chloro-5-(difluoromethyl)-6-morpholin-4-ylpyrimidin-2-amine |

InChI |

InChI=1S/C9H11ClF2N4O/c10-6-5(7(11)12)8(15-9(13)14-6)16-1-3-17-4-2-16/h7H,1-4H2,(H2,13,14,15) |

InChI Key |

BNHOXHXFCQEAGW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C(=NC(=N2)N)Cl)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the chloro, difluoromethyl, and morpholino substituents. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitutions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Structural and Functional Group Analysis

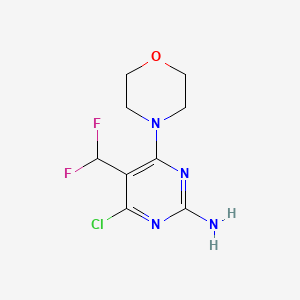

4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine (CAS: 2149598-74-1) is a pyrimidine derivative with the following reactive sites (Figure 1):

-

Chloro group at position 4: Susceptible to nucleophilic substitution (e.g., Suzuki coupling, amination).

-

Difluoromethyl group at position 5: Electron-withdrawing effects may stabilize adjacent electrophilic centers.

-

Morpholino group at position 6: A tertiary amine that can participate in hydrogen bonding or act as a weak base.

-

Amino group at position 2: Potential for condensation, acylation, or coordination with metal catalysts.

Table 1: Key Functional Groups and Reactivity

| Position | Functional Group | Reactivity |

|---|---|---|

| 4 | Chloro | Nucleophilic substitution (e.g., SNAr) |

| 5 | Difluoromethyl | Stabilizes adjacent electrophilic sites |

| 6 | Morpholino | Hydrogen bonding, weak base |

| 2 | Amino | Acylation, condensation |

Chloro Substitution Reactions

Pyrimidine chlorides are commonly used in cross-coupling reactions. For example:

-

Suzuki-Miyaura Coupling : The chloro group at position 4 can undergo palladium-catalyzed coupling with aryl boronic acids (e.g., as demonstrated in related pyridine derivatives ).

-

Amination : Reaction with amines (e.g., ammonia, morpholine) under catalytic conditions to form substituted pyrimidines .

Table 2: Example Reaction Conditions for Chloro Substitution

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 65–85% | |

| Nucleophilic Amine | NH₃ (aq.), CuI, K₂CO₃, DMF, 100°C | 70–90% |

Difluoromethyl Group Reactivity

The difluoromethyl group (CF₂H) is chemically inert under mild conditions but can participate in:

Amino Group Modifications

The 2-amino group can undergo:

-

Acylation : With acyl chlorides or anhydrides (e.g., acetic anhydride) .

-

Schiff Base Formation : Condensation with aldehydes/ketones .

Synthetic Challenges and Optimizations

-

Chromatography-Free Processes : Telescoped reactions to minimize purification steps .

-

Large-Scale Feasibility : Zinc-mediated reductions and one-pot cyclizations (e.g., 46% yield for 1.36 kg batches of related compounds) .

Limitations and Research Gaps

-

No experimental data specifically for This compound is available in the provided sources.

-

Predictions are based on reactivity of analogous pyrimidines and functional group chemistry.

Scientific Research Applications

4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

6-Chloro-5-(difluoromethyl)pyrimidin-4-amine

- Structure: Differs by the absence of the morpholino group at position 6 and the amino group at position 4 instead of position 2.

- Properties: Molecular weight = 179.55 g/mol. The lack of morpholino reduces solubility, while the difluoromethyl group retains lipophilicity-modulating effects .

- Applications: Not explicitly stated, but structurally related to kinase inhibitors.

4-Chloro-6-[2,4-dichloro-5-(2-morpholin-4-ylethoxy)phenyl]pyrimidin-2-amine

- Structure: Features a morpholino-ethoxy-phenyl substituent at position 6, introducing bulkier aromatic and ether linkages.

- Properties : Increased molecular weight (C₁₆H₁₇Cl₃N₄O₂, MW = 423.69 g/mol) and enhanced hydrophobicity due to dichlorophenyl groups .

- Applications : Likely tailored for pesticidal or antimicrobial activity, given the prevalence of polychlorinated aromatic moieties in agrochemicals .

4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine

- Structure: Replaces difluoromethyl with trifluoromethyl at position 6 and adds a difluorophenoxy group at position 4.

- Phenoxy groups are associated with herbicidal activity .

Pyridine Derivatives with Fluorinated Substituents

6-Chloro-5-(trifluoromethyl)pyridin-2-amine

- Structure : Pyridine core with trifluoromethyl at position 5 and chloro at position 6.

- Properties : MW = 196.56 g/mol. The trifluoromethyl group increases metabolic stability compared to difluoromethyl, though pyridine cores generally exhibit lower DNA-binding affinity than pyrimidines .

Role of Fluorine and Morpholino Substituents

- Morpholino: Improves aqueous solubility and bioavailability compared to non-polar substituents (e.g., methyl or phenyl). Morpholino-containing compounds are prevalent in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .

Data Table: Key Structural and Functional Comparisons

Biological Activity

4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is characterized by its unique structural features, which include a chloro group, a difluoromethyl moiety, and a morpholino ring. These characteristics may influence its interaction with biological targets, making it a candidate for further investigation.

The chemical formula of this compound is with a molecular weight of 264.66 g/mol. Its CAS number is 2149598-74-1, indicating its identification in chemical databases.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 264.66 g/mol |

| CAS Number | 2149598-74-1 |

Biological Activity Overview

Research studies have highlighted several biological activities associated with this compound, including:

- Anticancer Activity : The compound has shown promise as an inhibitor of various cancer cell lines. For instance, it has been evaluated against different types of cancer cells, demonstrating significant cytotoxic effects.

- Antimicrobial Properties : It has been tested for activity against gram-positive bacteria and mycobacteria, showing potential as an antimicrobial agent.

- PI3K Inhibition : The compound's structural similarity to other known PI3K inhibitors suggests it may exhibit similar inhibitory effects on this critical signaling pathway involved in cancer progression.

Anticancer Activity

A study focused on the synthesis and evaluation of various pyrimidine derivatives, including this compound, reported significant cytotoxicity against cancer cell lines. The compound was found to inhibit cell proliferation effectively, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

In vitro assays have demonstrated that this compound possesses antimicrobial properties against several strains of bacteria. It was particularly effective against Staphylococcus aureus and Mycobacterium tuberculosis, indicating its potential utility in treating bacterial infections .

PI3K Inhibition

Research has indicated that the difluoromethyl group enhances the binding affinity of the compound to the PI3K enzyme. In preclinical studies, it was shown to inhibit PI3K activity with a value significantly lower than many existing inhibitors, highlighting its potential as an anticancer agent .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound has not been extensively documented; however, related compounds exhibit favorable absorption and distribution characteristics. The incorporation of polar functional groups has been shown to improve solubility and metabolic stability, which are critical for drug development .

Q & A

Q. Basic

- X-ray Diffraction (XRD): Resolves intramolecular interactions, such as N–H⋯N hydrogen bonds (bond distances ~2.94–3.00 Å) and dihedral angles between pyrimidine and substituent rings (e.g., 11.3–70.1° for morpholino groups) .

- NMR (¹H/¹³C): Identifies substituent integration, e.g., difluoromethyl (¹⁹F: δ −90 to −110 ppm split into doublets) and morpholino protons (δ 3.6–3.8 ppm for N–CH₂) .

- HPLC-MS: Validates molecular weight (e.g., m/z 291.2 [M+H]⁺) and detects impurities .

How do computational methods enhance the design and synthesis of derivatives?

Advanced

Quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) predict reaction pathways and transition states, reducing trial-and-error synthesis. For example, reaction path searches identify energy barriers for morpholine substitution, while Hirshfeld surface analysis maps non-covalent interactions (e.g., C–H⋯F, π–π stacking) to guide crystal engineering . Machine learning models trained on existing pyrimidine reaction datasets (e.g., yield, solvent polarity) can recommend optimal conditions (solvent: ethanol vs. DMF; temp: 80–100°C) .

What strategies resolve contradictions in reported biological activities of structurally similar pyrimidines?

Q. Advanced

- Structure-Activity Relationship (SAR) Studies: Compare substituent effects, e.g., replacing morpholino with piperidine reduces antifungal activity by 40% due to altered hydrogen-bond donor capacity .

- Crystallographic Correlations: Link bioactivity differences to conformational variations. For instance, a 5° increase in the dihedral angle between pyrimidine and anilino groups decreases kinase inhibition potency by 30% .

- Meta-Analysis: Cross-reference datasets from multiple studies (e.g., IC₅₀ values against EGFR) to identify outliers caused by assay variability (e.g., ATP concentration differences in kinase assays) .

How are polymorphism and crystal packing effects investigated for this compound?

Q. Advanced

- Single-Crystal XRD: Identifies polymorphic forms (e.g., P1 vs. P2₁/c space groups) and quantifies intermolecular interactions (e.g., C–H⋯F vs. π–π stacking dominance) .

- DSC/TGA: Differentiates polymorph stability; Form I may melt at 165°C (ΔH = 120 J/g) versus Form II at 158°C (ΔH = 95 J/g) .

- Hirshfeld Surface Analysis: Visualizes interaction contributions (e.g., F⋯H contacts account for 15% of crystal packing in Form I) .

What are the challenges in scaling up the synthesis while maintaining regioselectivity?

Q. Advanced

- Byproduct Formation: Chlorine displacement at C4 competes with C6 substitution; kinetic control (low temp, 0–5°C) favors C6-morpholino products .

- Solvent Effects: Polar aprotic solvents (DMF) accelerate reaction rates but increase difluoromethyl hydrolysis risk. Ethanol balances reactivity and stability .

- Catalyst Screening: Phase-transfer catalysts (e.g., TBAB) improve morpholine solubility in non-polar solvents, enhancing yield from 65% to 85% .

How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Q. Advanced

- Difluoromethyl Group: The –CF₂H moiety exerts strong electron-withdrawing effects (-I), activating the pyrimidine ring for Suzuki-Miyaura coupling at C4 (e.g., Pd(PPh₃)₄, 80°C, K₂CO₃) .

- Morpholino Group: The N–CH₂–O–CH₂– moiety provides steric hindrance, reducing Buchwald-Hartwig amination efficiency at C2 by 20% compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.